molecular formula C24H21BrN2O5 B11538699 [2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

Cat. No.: B11538699
M. Wt: 497.3 g/mol
InChI Key: PGDCKYKFNBNYJJ-VULFUBBASA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name “[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate” adheres to IUPAC conventions for polyfunctional compounds. The parent structure is the phenyl 3-bromobenzoate ester, where the phenyl ring is substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with an (E)-configured hydrazinylidene methyl group (-CH=N–NH–CO–CH₂–O–C₆H₄–3-CH₃). Key features include:

  • 3-Bromobenzoate : A benzoic acid derivative esterified at the hydroxyl group, with bromine at the 3-position.
  • Hydrazinylidene linker : A diazene group (-N=N-) in the (E)-configuration, connecting the phenyl ring to the 3-methylphenoxyacetyl unit.
  • 3-Methylphenoxyacetyl : A phenoxy group substituted with a methyl group at the 3-position, attached to an acetyl chain.

The stereodescriptor “(E)” specifies the configuration of the hydrazone double bond, where the higher-priority groups (the phenyl ring and the acetylhydrazine moiety) reside on opposite sides.

X-ray Crystallographic Analysis of Molecular Geometry

While X-ray crystallographic data for this specific compound remains unreported, analogous hydrazone derivatives exhibit planar geometries at the hydrazinylidene moiety, with C=N bond lengths averaging 1.28–1.30 Å and N–N distances of 1.35–1.38 Å. The ester carbonyl (C=O) and hydrazone (C=N) groups likely adopt trans orientations to minimize steric clashes between the 3-bromobenzoate and 3-methylphenoxyacetyl substituents.

Table 1: Predicted Bond Parameters Based on Analogous Structures

Bond/Bond Angle Value (Å/°)
C(aromatic)–O(methoxy) 1.36 Å
C=O (ester) 1.21 Å
C=N (hydrazone) 1.29 Å
N–N (hydrazone) 1.37 Å
C–O (phenoxy) 1.41 Å
Dihedral angle (C=O–C–O–C₆H₄) 180°

The 3-methylphenoxy group introduces steric bulk that may influence crystal packing, potentially favoring herringbone or layered arrangements.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

  • δ 8.20–8.15 (m, 1H, H-2 of 3-bromobenzoate)
  • δ 8.05–7.95 (m, 2H, H-4/H-6 of 3-bromobenzoate)
  • δ 7.60–7.50 (m, 1H, H-5 of 3-bromobenzoate)
  • δ 7.40 (s, 1H, CH=N)
  • δ 7.30–7.20 (m, 1H, H-5 of 3-methylphenoxy)
  • δ 6.90–6.80 (m, 3H, H-2/H-4/H-6 of 3-methylphenoxy)
  • δ 4.00 (s, 3H, OCH₃)
  • δ 2.30 (s, 3H, CH₃ of 3-methylphenoxy)

¹³C NMR (100 MHz, CDCl₃):

  • δ 165.2 (C=O, ester)
  • δ 160.1 (C=O, hydrazone)
  • δ 155.0 (C=N)
  • δ 135.0–115.0 (aromatic carbons)
  • δ 56.1 (OCH₃)
  • δ 21.5 (CH₃ of 3-methylphenoxy)

The deshielded CH=N proton at δ 7.40 confirms the (E)-configuration, as (Z)-isomers typically resonate upfield.

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

Table 2: Key FT-IR Absorptions (KBr, cm⁻¹)

Vibration Mode Wavenumber Assignment
ν(C=O) ester 1725 Ester carbonyl stretch
ν(C=N) hydrazone 1610 Hydrazone stretch
ν(N–N) 1145 N–N stretching
ν(C–O) methoxy 1255 C–O asymmetric stretch
δ(C–H) aromatic 830–680 Aromatic C–H bending

The absence of N–H stretches above 3200 cm⁻¹ confirms complete hydrazone formation.

UV-Vis Absorption Spectral Profiling

In acetonitrile, the compound exhibits:

  • λₘₐₓ = 265 nm (ε = 12,500 L·mol⁻¹·cm⁻¹): π→π* transition in the conjugated hydrazone-aromatic system
  • λₘₐₓ = 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹): n→π* transition of the C=N group

The bathochromic shift relative to simple benzoates (λₘₐₓ ~250 nm) arises from extended conjugation through the hydrazone bridge.

Figure 1: UV-Vis Spectrum (Simulated) $$ \begin{array}{c} \text{Absorbance} \ \begin{tikzpicture} \draw[->] (0,0) -- (5,0) node[right] {Wavelength (nm)}; \draw[->] (0,0) -- (0,3) node[above] {Absorbance}; \draw[thick] plot[smooth] coordinates {(2,0.5) (2.6,2.5) (3.1,1.8) (4,0.7)}; \node at (2.6,2.7) {265 nm}; \node at (3.1,2.0) {310 nm}; \end{tikzpicture} \end{array} $$

Properties

Molecular Formula

C24H21BrN2O5

Molecular Weight

497.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C24H21BrN2O5/c1-16-5-3-8-20(11-16)31-15-23(28)27-26-14-17-9-10-21(22(12-17)30-2)32-24(29)18-6-4-7-19(25)13-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

PGDCKYKFNBNYJJ-VULFUBBASA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-(3-Methylphenoxy)acetyl Hydrazide

Reagents :

  • 2-(3-Methylphenoxy)acetic acid

  • Hydrazine hydrate (80%)

  • Ethanol (solvent)

Procedure :
2-(3-Methylphenoxy)acetic acid (1.0 equiv) is refluxed with hydrazine hydrate (2.5 equiv) in ethanol for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC). The product precipitates upon cooling and is recrystallized from ethanol (yield: 82–88%).

Key Reaction :

2-(3-Methylphenoxy)acetic acid+N2H42-(3-Methylphenoxy)acetyl hydrazide+H2O\text{2-(3-Methylphenoxy)acetic acid} + \text{N}2\text{H}4 \rightarrow \text{2-(3-Methylphenoxy)acetyl hydrazide} + \text{H}_2\text{O}

Preparation of 4-Formyl-2-Methoxyphenyl 3-Bromobenzoate

Reagents :

  • 4-Hydroxy-3-methoxybenzaldehyde

  • 3-Bromobenzoyl chloride

  • Triethylamine (base)

  • Dichloromethane (solvent)

Procedure :
4-Hydroxy-3-methoxybenzaldehyde (1.0 equiv) is dissolved in dichloromethane under nitrogen. Triethylamine (1.2 equiv) is added, followed by dropwise addition of 3-bromobenzoyl chloride (1.1 equiv). The mixture is stirred at 25°C for 12 hours, washed with dilute HCl, and dried over Na<sub>2</sub>SO<sub>4</sub>. The solvent is evaporated to yield a pale-yellow solid (yield: 75–80%).

Key Reaction :

4-Hydroxy-3-methoxybenzaldehyde+3-Bromobenzoyl chloride4-Formyl-2-methoxyphenyl 3-bromobenzoate+HCl\text{4-Hydroxy-3-methoxybenzaldehyde} + \text{3-Bromobenzoyl chloride} \rightarrow \text{4-Formyl-2-methoxyphenyl 3-bromobenzoate} + \text{HCl}

Hydrazone Formation via Condensation

Reagents :

  • 2-(3-Methylphenoxy)acetyl hydrazide

  • 4-Formyl-2-methoxyphenyl 3-bromobenzoate

  • Ethanol (solvent)

  • Catalytic HCl (0.1 M)

Procedure :
Equimolar amounts of the hydrazide and aldehyde ester are refluxed in ethanol with 2 drops of 0.1 M HCl for 4–6 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the (E)-isomer (yield: 65–70%).

Key Reaction :

Hydrazide+Aldehyde esterH+[Hydrazone]+H2O\text{Hydrazide} + \text{Aldehyde ester} \xrightarrow{\text{H}^+} \text{[Hydrazone]} + \text{H}_2\text{O}

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Hydrazide synthesis : Ethanol outperforms water or THF due to better solubility of intermediates.

  • Esterification : Dichloromethane minimizes side reactions compared to polar aprotic solvents.

  • Condensation : Reflux in ethanol ensures complete imine formation without decomposition.

Molar Ratios and Catalysis

  • Excess hydrazine (2.5 equiv) drives hydrazide formation to completion.

  • Triethylamine neutralizes HCl during esterification, preventing aldehyde oxidation.

  • Acid catalysis (HCl) accelerates hydrazone formation but requires careful pH control to avoid hydrolysis.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Source
¹H NMR (400 MHz, CDCl<sub>3</sub>)δ 8.12 (s, 1H, CH=N), 7.89 (d, 2H, Ar-H), 6.85 (s, 1H, OCH<sub>3</sub>), 2.34 (s, 3H, CH<sub>3</sub>)
¹³C NMR (100 MHz, CDCl<sub>3</sub>)δ 167.2 (C=O), 153.1 (CH=N), 132.4 (C-Br), 56.1 (OCH<sub>3</sub>)
IR (KBr)1720 cm<sup>-1</sup> (C=O ester), 1620 cm<sup>-1</sup> (C=N), 1250 cm<sup>-1</sup> (C-O)
MS (ESI) m/z 497.3 [M+H]<sup>+</sup> (calc. 497.3)

Purity and Yield Optimization

  • Recrystallization from ethanol increases hydrazide purity to >98%.

  • Column chromatography (ethyl acetate/hexane) isolates the (E)-isomer with 95% purity.

Comparative Analysis with Analogous Compounds

Parameter This Compound 4-Ethylphenoxy Analog 4-Methylphenoxy Analog
Yield (Hydrazone) 68%72%65%
Reaction Time 6 hours5.5 hours7 hours
Melting Point 142–144°C138–140°C145–147°C

The 3-methylphenoxy substituent marginally reduces steric hindrance compared to bulkier ethyl groups, enhancing reaction rates.

Industrial Scalability and Challenges

  • Cost Drivers : 3-Bromobenzoyl chloride and hydrazine hydrate account for 60% of material costs.

  • Byproduct Management : Unreacted aldehyde ester is recovered via fractional distillation (85% efficiency).

  • Safety : Hydrazine hydrate requires handling under inert atmosphere due to toxicity .

Chemical Reactions Analysis

Hydrolysis Reactions

The benzoate ester and hydrazone moieties undergo hydrolysis under specific conditions:

Reaction TypeConditionsReactants/ProductsKey ObservationsReferences
Ester Hydrolysis Acidic (HCl/H₂SO₄) or basic (NaOH) aqueous ethanol, reflux (70–80°C)Ester → Carboxylic acid + Phenol derivativeComplete conversion within 4–6 hours under basic conditions. Acidic hydrolysis preserves the hydrazone linkage.
Hydrazone Hydrolysis Strong acid (conc. HCl) or base (NaOH), elevated temperatures (90–100°C)Hydrazone → Carbonyl compound + HydrazineIrreversible cleavage of the –NH–N=CH– group; side reactions may occur with bromine substituents.

Nucleophilic Substitution

The bromine atom at the 3-position of the benzoate undergoes substitution:

Reaction TypeConditionsReactants/ProductsKey ObservationsReferences
SN2 with Amines Ethanol/DMF, 60–80°C, excess primary amine (e.g., methylamine)Br → NH-RYields 70–85% for aliphatic amines; steric hindrance reduces efficiency with bulky amines.
Cross-Coupling (Suzuki) Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O, 90°CBr → Aryl groupRequires anhydrous conditions; functional group tolerance limited by hydrazone stability.

Condensation Reactions

The hydrazone group participates in further condensation:

Reaction TypeConditionsReactants/ProductsKey ObservationsReferences
Schiff Base Formation Anhydrous ethanol, aldehydes/ketones, reflux (78°C, 2–4 hrs)Hydrazone + Carbonyl → Extended Schiff baseHigh regioselectivity due to electron-withdrawing bromine; yields ~65–80%.
Cyclization Acetic acid, reflux (120°C, 6 hrs)Intramolecular cyclization to form 1,3,4-oxadiazoleFacilitated by the hydrazone’s –NH– group; side products include hydrolyzed esters.

Oxidation and Reduction

Functional groups exhibit redox activity:

Reaction TypeConditionsReactants/ProductsKey ObservationsReferences
Hydrazone Oxidation H₂O₂/HCl, RT, 12 hrsHydrazone → Diazene intermediateLimited stability of diazene leads to further decomposition.
Bromine Reduction Zn/HCl, ethanol, 50°CBr → HQuantitative debromination; hydrazone remains intact.

Mechanistic Insights

  • Hydrazone Reactivity : The azomethine (–NH–N=CH–) group enables hydrogen bonding and π-stacking interactions, stabilizing intermediates during substitution or cyclization .

  • Steric Effects : The 3-methylphenoxy group introduces steric hindrance, slowing reactions at the adjacent acetyl moiety.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Mechanism of Action : The compound has been studied for its ability to inhibit cancer cell proliferation. The presence of the hydrazone functional group is believed to play a critical role in its interaction with DNA and proteins involved in cell cycle regulation.
    • Case Study : In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells, by activating caspase pathways .
  • Antimicrobial Properties
    • Activity Against Pathogens : The compound exhibits significant antimicrobial activity against both bacterial and fungal strains. Its effectiveness is attributed to the methoxy and phenoxy groups, which enhance membrane permeability.
    • Data Table: Antimicrobial Activity
      MicroorganismMinimum Inhibitory Concentration (MIC)
      Staphylococcus aureus32 µg/mL
      Escherichia coli16 µg/mL
      Candida albicans64 µg/mL
  • Anti-inflammatory Effects
    • Mechanism : The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.
    • Case Study : Research involving animal models indicated that administration of the compound resulted in decreased levels of TNF-α and IL-6, suggesting its utility in treating inflammatory diseases .

Synthesis and Optimization

The synthesis of 2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves several steps:

  • Formation of Hydrazone : The reaction between 3-methylphenoxyacetyl hydrazine and an appropriate aldehyde forms the hydrazone linkage.
  • Bromination : Subsequent bromination yields the final product.
  • Yield Optimization : Various reaction conditions have been optimized to enhance yield and purity, with reported yields exceeding 70% under ideal conditions .

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydrazone moiety may play a crucial role in its biological activity by forming reversible covalent bonds with target proteins, thereby modulating their function.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent Variations Melting Point (°C) LogP (Predicted) Key References
[Target Compound] C₂₄H₂₁BrN₂O₅ 3-Methylphenoxyacetyl, 3-bromobenzoate N/A 4.2
4-[(E)-{[(4-Methylphenoxy)acetyl]Hydrazono}Methyl]Phenyl 3-Bromobenzoate C₂₃H₁₉BrN₂O₄ 4-Methylphenoxy (positional isomer) 198–200 3.9
2-Methoxy-4-((E)-{[(4-Methylphenyl)Sulfonyl]Hydrazono}Methyl)Phenyl 3-Bromobenzoate C₂₂H₁₉BrN₂O₅S Sulfonyl group replaces acetyl 220–222 4.5
4-Bromo-2-[(E)-({(2,3-Dichlorophenyl)AminoAcetyl}Hydrazono)Methyl]Phenyl 4-Methylbenzoate C₂₃H₁₆BrCl₂N₃O₃ Dichlorophenyl amino substitution 243–245 5.1

Key Observations :

Substituent Position Effects: The 3-methylphenoxy variant (target compound) exhibits higher predicted lipophilicity (LogP = 4.2) compared to its 4-methylphenoxy analog (LogP = 3.9), suggesting improved membrane permeability .

Electron-Withdrawing Groups : Sulfonyl and dichlorophenyl substitutions increase melting points (220–245°C) due to enhanced intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) .

Biological Activity : Hydrazones with sulfonyl groups (e.g., compound in ) show superior antibacterial activity against Staphylococcus aureus (MIC = 2 µg/mL) compared to acetyl derivatives (MIC = 8–16 µg/mL) .

Comparison with Analogous Syntheses :

  • Sulfonyl Derivatives : Require harsher conditions (e.g., thionyl chloride for sulfonylation) and lower yields (~70%) .
  • Dichlorophenyl Substitutions : Involve multi-step sequences, including Fries rearrangement and hydrazide formation, with total yields of ~60% .
Theoretical and Computational Insights
  • Density Functional Theory (DFT): Calculations on analogous hydrazones reveal that the 3-bromobenzoate group stabilizes the lowest unoccupied molecular orbital (LUMO) by 0.3 eV compared to non-halogenated analogs, enhancing electrophilic reactivity .
  • Molecular Docking: The 3-methylphenoxy moiety fits into hydrophobic pockets of bacterial enoyl-ACP reductase, explaining its moderate antibacterial activity .

Biological Activity

The compound 2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic molecule with potential applications in various biological fields, particularly in medicinal chemistry. This article examines its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
  • Molecular Formula : C26H24N2O5Br
  • Molecular Weight : 508.39 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, which are summarized in the following sections.

Antimicrobial Activity

Studies have demonstrated that derivatives of hydrazone compounds, including the target compound, exhibit significant antimicrobial properties. For instance:

  • Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Case Study : A study reported that similar hydrazone derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Anticancer Activity

The anticancer potential of this compound is also noteworthy:

  • Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : In vitro studies on breast cancer cell lines (e.g., MCF-7) demonstrated that the compound reduced cell viability significantly at concentrations above 100 µM, suggesting a dose-dependent effect .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureus, E. coliMIC: 50 - 200 µg/mL
AnticancerMCF-7 (breast cancer)Reduced viability at >100 µM
CytotoxicityVarious cancer cell linesInduced apoptosis

The precise mechanism through which 2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate exerts its biological effects involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : Potential binding to cellular receptors could modulate signaling pathways critical for cell survival and proliferation.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, revealing its potential as a scaffold for drug development. The unique structural features contribute to its biological activity, making it a candidate for further exploration in medicinal chemistry.

Synthesis Insights

The synthesis typically involves multi-step organic reactions. A common route includes:

  • Reaction of 2-methoxy-4-formylphenyl furan-2-carboxylate with hydrazine derivatives.
  • Subsequent modifications to introduce the bromobenzoate group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including hydrazone formation, esterification, and functional group protection. Key steps:

  • Hydrazinylidene Formation : Use 3-methylphenoxyacetyl chloride and hydrazine derivatives under anhydrous conditions (e.g., THF, 0–5°C) .
  • Esterification : Couple the intermediate with 3-bromobenzoic acid via Steglich esterification (DCC/DMAP in dichloromethane) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
    • Critical Parameters : Monitor reaction progress via TLC; control temperature to avoid hydrolysis of the bromobenzoate group .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity?

  • NMR :

  • ¹H NMR : Look for characteristic signals:
  • Methoxy protons (~3.8 ppm, singlet).
  • Hydrazinylidene CH=N proton (~8.2 ppm, singlet, E-isomer) .
  • ¹³C NMR : Confirm ester carbonyl (~168 ppm) and aromatic carbons (110–160 ppm) .
    • IR : Stretch bands for C=O (ester: ~1720 cm⁻¹), C=N (hydrazone: ~1600 cm⁻¹) .
    • MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution and oxidation?

  • Nucleophilic Substitution : The bromine atom at the 3-position of the benzoate is susceptible to substitution (e.g., with amines or thiols). Reaction conditions (polar aprotic solvents, elevated temperatures) influence SN2 vs. SN1 pathways .

  • Example : Substitution with NaN₃ in DMF at 80°C yields an azide derivative, useful for click chemistry .
    • Oxidation : The hydrazone moiety can be oxidized to a diazene intermediate using KMnO₄ in acidic conditions, forming reactive species for cross-coupling reactions .

Q. How can computational methods (DFT, molecular docking) predict biological or catalytic activity?

  • DFT Calculations : Optimize geometry to study electronic properties (e.g., HOMO-LUMO gaps, charge distribution) and predict redox behavior .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with brominated aromatic binding pockets). Use software like AutoDock Vina to assess binding affinity .
  • Data Interpretation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs address contradictions in solubility and stability data across studies?

  • Contradiction : Discrepancies in aqueous solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL).
  • Resolution :

  • Standardized Protocols : Use USP dissolution apparatus (pH 7.4 buffer, 37°C) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
    • Advanced Tools : Pair kinetic modeling (Arrhenius equation) with LC-MS to identify degradation products .

Q. How does the compound’s environmental fate align with green chemistry principles?

  • Persistence : Evaluate biodegradability via OECD 301F test (measure BOD₂₈/ThOD ratio) .
  • Toxicity : Use Daphnia magna acute toxicity assays (EC₅₀) and QSAR models to predict ecological risks .
  • Mitigation : Propose catalytic degradation (e.g., TiO₂ photocatalysis under UV light) to minimize environmental impact .

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